molecular formula C11H14F8N2O4 B1407693 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate CAS No. 1706462-59-0

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate

Cat. No.: B1407693
CAS No.: 1706462-59-0
M. Wt: 390.23 g/mol
InChI Key: CRVDURPLDOSVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an azetidine ring, a difluoropyrrolidine moiety, and two trifluoroacetate groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azetidine ring and the introduction of the difluoropyrrolidine moiety. Common reagents used in these reactions include fluorinating agents, protecting groups, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate
  • 1-(Azetidin-3-yl)-4-fluoropiperidine di-trifluoroacetate

Uniqueness

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate is unique due to the presence of both the azetidine ring and the difluoropyrrolidine moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(azetidin-3-yl)-3,3-difluoropyrrolidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2.2C2HF3O2/c8-7(9)1-2-11(5-7)6-3-10-4-6;2*3-2(4,5)1(6)7/h6,10H,1-5H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVDURPLDOSVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate
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1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate
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1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate
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1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate
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1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate
Reactant of Route 6
Reactant of Route 6
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate

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